3H-Pyrrolizin-3-one, hexahydro-, (R)-(9CI) is a bicyclic organic compound that belongs to the class of pyrrolizinones. This compound features a hexahydro structure, indicating that it is saturated and contains a pyrrolizinone ring system. Its molecular formula is , and it has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized from various precursors, and its synthesis has been explored in several studies, including those focusing on the use of flash vacuum pyrolysis techniques and diastereoselective synthesis methods . It is also available for purchase from chemical suppliers, indicating its relevance in research and industry .
3H-Pyrrolizin-3-one, hexahydro-, (R)-(9CI) is classified as a heterocyclic compound due to the presence of nitrogen within its ring structure. It falls under the category of alkaloids and related compounds, which are known for their diverse pharmacological properties.
The synthesis of 3H-Pyrrolizin-3-one can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pressure to optimize yield and selectivity. The use of chiral reagents or catalysts can significantly influence the stereochemical outcome of the reactions.
The molecular structure of 3H-Pyrrolizin-3-one consists of a six-membered ring fused with a five-membered nitrogen-containing ring. The compound's stereochemistry is crucial for its biological activity, with the (R) configuration being specifically noted in its classification.
3H-Pyrrolizin-3-one can participate in various chemical reactions:
Reagents such as acids, bases, and reducing agents are commonly employed in these reactions. The choice of solvent and reaction temperature plays a critical role in determining the reaction pathway and product distribution.
The mechanism of action for 3H-Pyrrolizin-3-one involves its interaction with biological targets, potentially influencing various biochemical pathways. Research suggests that compounds within this class may exhibit anti-inflammatory properties, making them candidates for therapeutic applications.
Studies have indicated that derivatives of 3H-Pyrrolizin-3-one can modulate specific signaling pathways related to inflammation and cellular response mechanisms .
3H-Pyrrolizin-3-one has potential applications in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals aimed at treating conditions such as chronic obstructive pulmonary disease due to its promising biological activity . Additionally, it serves as an important intermediate in synthetic organic chemistry for creating more complex molecules with desired pharmacological properties.
The core structure of 3H-Pyrrolizin-3-one,hexahydro-,(R)-(9CI) (CAS 126424-79-1) comprises a bicyclic framework featuring fused pyrrolidine rings with a ketone functionality at position 3. Its molecular formula is C₇H₁₁NO, corresponding to a molecular weight of 125.17 g/mol [2] [5]. The hexahydro designation indicates complete saturation of the pyrrolizine ring system, distinguishing it from aromatic analogs like the unsaturated 3H-Pyrrolizin-3-one (C₇H₅NO) [6].
The IUPAC name explicitly defines the stereochemistry: (R)-Hexahydro-3H-pyrrolizin-3-one, emphasizing the R configuration at the chiral center. This systematic name adheres to the principles outlined in Nomenclature of Organic Chemistry (IUPAC Recommendations 2013), where the parent heterocycle is numbered with the nitrogen at position 1 and the carbonyl at position 3 [2] [5]. The bicyclic system consists of a five-membered pyrrolidine fused to a six-membered ring via the N1-C8a bond, creating a [3.3.0] octane-like scaffold.
The chiral center at C1 governs the stereochemistry of this compound. Computational and experimental analyses confirm that the (R)-enantiomer exhibits distinct spatial arrangements impacting its physicochemical behavior. PubChem data (CID 897284) specifies a "Defined Atom Stereocenter Count" of 1, with no undefined stereocenters [5]. The R configuration implies that priority-ranked substituents around C1 follow a clockwise orientation when viewed with the lowest-priority group facing away.
The absolute configuration is typically resolved via chiral HPLC or asymmetric synthesis, as referenced in studies of related pyrrolizidinone scaffolds used in natural product synthesis (e.g., Dolastatin derivatives) [3]. X-ray crystallography of analogous compounds, such as Boc-dolaproine diastereomers, validates the correlation between absolute configuration and crystallographic parameters [3]. Optical rotation data for the pure (R)-enantiomer remains unreported in public databases, but computed properties (e.g., XLogP3 = 0.3) suggest moderate hydrophilicity influenced by stereochemistry [5].
Derivatives of hexahydro-pyrrolizin-3-one exhibit structural diversity through substitutions on the nitrogen atom, carbon backbone, or stereochemical variations. Key comparisons are summarized in Table 1:
Table 1: Structural Comparison of Hexahydro-pyrrolizin-3-one Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
---|---|---|---|---|
3H-Pyrrolizin-3-one, hexahydro-, (R)-(9CI) | 126424-79-1 | C₇H₁₁NO | 125.17 | (R) at C1 |
3H-Pyrrolizin-3-one, hexahydro-1-methoxy-2-methyl- | 796853-19-5 | C₉H₁₅NO₂ | 169.22 | (1S,2R,7aS) |
3H-Pyrrolizin-3-one, hexahydro-1-[(methylsulfonyl)oxy]- | 113089-35-3 | C₈H₁₃NO₄S | 219.26 | (1R-cis) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data for (R)-hexahydro-pyrrolizin-3-one can be predicted based on its molecular symmetry and functional groups:
Infrared (IR) Spectroscopy
The IR spectrum exhibits a strong C=O stretch at 1700–1680 cm⁻¹ (lactam absorption) and C-H stretches at 2850–2960 cm⁻¹. N-H stretches are absent, confirming tertiary lactam structure [6].
Mass Spectrometry (MS)
Electron-impact MS predicts a molecular ion peak at m/z 125.0840 ([M⁺•], exact mass 125.0841). Fragmentation pathways include loss of CO (m/z 97), C₂H₄ (m/z 81), and ring cleavage yielding pyrrolidinium ions [1] [5].
Crystallographic Data
While single-crystal X-ray data for this specific enantiomer is limited in public databases, studies of related compounds (e.g., Boc-dolaproine) confirm the trans-fusion of rings and equatorial orientation of substituents in the (R)-configuration [3]. Computed molecular parameters include a Topological Polar Surface Area (TPSA) of 20.3 Ų and rotatable bond count of 0, indicating conformational rigidity [5].
Table 2: Summary of Spectroscopic and Computational Properties
Technique | Key Data | Inference |
---|---|---|
NMR | δC3 175 ppm; δH1 3.5 ppm | Lactam group; chiral methine proton |
IR | ν(C=O) 1680–1700 cm⁻¹ | 6-membered cyclic amide |
MS | m/z 125.0840 (M⁺•) | Molecular ion confirmation |
Computed | TPSA 20.3 Ų; XLogP3 0.3 | Low hydrophilicity, moderate permeability |
Compound Names in Article:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8